Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C8H15N2O3PS. It is known for its unique chemical structure, which includes a thiazole ring and a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with 2-amino-4-thiazolylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted thiazole compounds. These products have diverse applications in various fields .
Scientific Research Applications
Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in drug delivery systems.
Industry: It is used in the development of new materials, catalysts, and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiazole ring and phosphonate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl hydrogen phosphite
- Diethyl phosphite
- Phosphonic acid diethyl ester
- Phosphorous acid, diethyl ester
Uniqueness
Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O3PS/c1-3-12-14(11,13-4-2)5-7-6-15-8(9)10-7/h6H,3-5H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKPOUAOFBXULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC(=N1)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.